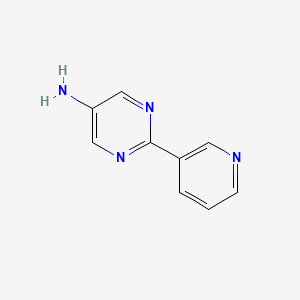

2-(Pyridin-3-YL)pyrimidin-5-amine

Description

Significance of Pyrimidine (B1678525) Derivatives in Medicinal Chemistry and Chemical Biology

Pyrimidine, a six-membered aromatic ring with two nitrogen atoms, is a cornerstone of medicinal chemistry and chemical biology. Its derivatives are fundamental to life itself, forming the building blocks of nucleic acids—cytosine, thymine, and uracil (B121893) are all pyrimidine bases that constitute the genetic code in DNA and RNA. google.comgoogle.com Beyond this central biological role, the pyrimidine scaffold is a prolific pharmacophore found in a vast array of therapeutic agents. growingscience.compharmaguideline.com

The structural versatility of the pyrimidine ring allows for substitutions at multiple positions, leading to a diverse range of pharmacological activities. nih.gov Researchers have successfully developed pyrimidine-based drugs with applications as:

Anticancer agents: Compounds like Imatinib (B729) and Palbociclib, which feature a pyrimidine core, have revolutionized cancer therapy by targeting specific kinases. nih.govresearchgate.net

Antimicrobial agents: The pyrimidine nucleus is integral to various antibacterial, antifungal, and antiviral drugs. researchgate.netnih.gov

Anti-inflammatory and analgesic agents: Numerous pyrimidine derivatives have been shown to possess significant anti-inflammatory and pain-relieving properties. researchgate.netnih.gov

Cardiovascular and CNS agents: The scaffold is also present in drugs targeting cardiovascular diseases and central nervous system disorders. researchgate.net

The widespread therapeutic application of pyrimidine derivatives underscores their importance as a "privileged" structure in drug development, continually inspiring the synthesis of novel analogues with enhanced potency and selectivity. pharmaguideline.comarkat-usa.org

Overview of Pyridine-Pyrimidine Scaffolds as Privileged Structures in Drug Discovery

When a pyridine (B92270) ring is fused or linked to a pyrimidine core, it creates a pyridine-pyrimidine scaffold that has proven to be a particularly "privileged" structure in drug discovery. nih.gov This term refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity, making them fertile ground for the development of new drugs. researchgate.net The combination of these two nitrogen-containing heterocycles offers a unique three-dimensional arrangement of hydrogen bond donors and acceptors, as well as aromatic surfaces for pi-stacking interactions, which are crucial for molecular recognition at the active sites of proteins like kinases. academie-sciences.fracs.org

The success of this scaffold is evident in the number of approved drugs and clinical candidates for various diseases, especially cancer. researchgate.netnih.gov Pyridine-pyrimidine derivatives have been extensively explored as inhibitors of a wide range of protein kinases, which are critical regulators of cell signaling pathways that are often dysregulated in cancer. chemicalbook.com The modular nature of their synthesis allows chemists to systematically modify different parts of the scaffold to optimize potency, selectivity, and pharmacokinetic properties. academie-sciences.fr

Research Focus on the 2-(Pyridin-3-YL)pyrimidin-5-amine Structural Motif

The specific structural motif of this compound represents a distinct arrangement within the broader class of pyridine-pyrimidine scaffolds. In this configuration, the pyridine ring is attached at the 2-position of the pyrimidine ring, and an essential amine group is present at the 5-position. While extensive research exists for the isomeric 4-(pyridin-3-yl)pyrimidin-2-amine (B132428), which is a key intermediate in the synthesis of the tyrosine kinase inhibitor Nilotinib rsc.org, the this compound motif is less explored in publicly available literature.

The interest in this particular motif stems from the established biological importance of related structures. For instance, 2-aminopyrimidine (B69317) derivatives are known to be potent inhibitors of enzymes like β-glucuronidase. nih.gov Furthermore, substitutions at the 5-position of the pyrimidine ring are known to influence biological activity, as seen in various 5-substituted pyrimidine analogues that exhibit antioxidant and other therapeutic properties. researchgate.net

Research into related compounds suggests potential synthetic routes and applications for this compound. For example, palladium-catalyzed cross-coupling reactions are a common method for linking pyridine and pyrimidine rings. academie-sciences.fr While direct and detailed research findings on the biological activity of this compound are not widely documented, its structural similarity to proven pharmacophores makes it a molecule of significant interest for future investigation in drug discovery programs. The table below highlights the biological activities of some related pyridine-pyrimidine compounds, illustrating the potential of this chemical class.

| Compound Name | Structure | Biological Activity/Application |

| Nilotinib | Contains a 4-(pyridin-3-yl)pyrimidin-2-amine core | Tyrosine kinase inhibitor for chronic myelogenous leukemia. rsc.org |

| Palbociclib | A pyrido[2,3-d]pyrimidine (B1209978) derivative | Inhibitor of cyclin-dependent kinases 4 and 6 for breast cancer treatment. arkat-usa.org |

| 5-Fluoro-N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine | Fluorinated derivative of a related isomer | Intermediate in the synthesis of a fluorinated Imatinib analogue. acs.org |

| 2-(Pyrimidin-2-yl)-5-alkyl-pyridazin-3(2H)-one derivatives | Contains a pyrimidine linked to another heterocycle | Investigated as novel antimicrobial agents against Klebsiella pneumoniae. |

The exploration of the this compound motif could unveil new structure-activity relationships and lead to the development of novel therapeutic agents, particularly in areas where its isomers have already shown significant promise, such as kinase inhibition.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-pyridin-3-ylpyrimidin-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N4/c10-8-5-12-9(13-6-8)7-2-1-3-11-4-7/h1-6H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVGDTGFCLWLCHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NC=C(C=N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80655517 | |

| Record name | 2-(Pyridin-3-yl)pyrimidin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80655517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1094411-80-9 | |

| Record name | 2-(Pyridin-3-yl)pyrimidin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80655517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity and Mechanistic Investigations of 2 Pyridin 3 Yl Pyrimidin 5 Amine Derivatives

In Vitro Pharmacological Profiling

The in vitro evaluation of 2-(pyridin-3-yl)pyrimidin-5-amine derivatives has revealed a broad spectrum of pharmacological activities, primarily centered on enzyme inhibition and cellular responses related to cancer.

Enzyme Inhibition Assays

These compounds have been systematically tested against various enzyme targets, demonstrating significant inhibitory potential, particularly against kinases and enzymes crucial for nucleotide synthesis.

Derivatives of this compound have shown potent inhibitory activity against several protein kinases implicated in cancer progression.

PI3K/mTOR: A series of 2-(2-aminopyrimidin-5-yl)-4-morpholino-N-(pyridin-3-yl)quinazolin-7-amine derivatives were identified as potent dual inhibitors of Phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (B549165) (mTOR). nih.gov One notable compound, 17f , exhibited a high inhibitory activity against PI3Kα with an IC50 value of 4.2 nM. nih.gov It also showed inhibitory effects on other PI3K isoforms (β, γ, δ) and mTOR, thereby effectively blocking the PI3K/Akt/mTOR signaling pathway. nih.gov Similarly, an imidazo[1,2-a]pyridine (B132010) derivative, compound 7 , was developed as a potent dual PI3K/mTOR inhibitor with IC50 values of 0.20 nM for PI3K and 21 nM for mTOR. nih.goviu.edu

Aurora Kinases: The this compound scaffold is a component of several known Aurora kinase inhibitors. For instance, PF-03814735 , a pyrimidine (B1678525) derivative, potently inhibits Aurora A and Aurora B with IC50 values of 5 nM and 0.8 nM, respectively. nih.gov Another compound, SNS-314 , a pan-Aurora kinase inhibitor, inhibits Aurora A, B, and C with IC50 values of 9, 31, and 3 nM, respectively. nih.gov

Other Kinases (RET, CDK4/6, MPS1): While specific data for RET, CDK4/6, and MPS1 inhibition by direct this compound derivatives is less prominent in the reviewed literature, the broader class of pyrimidine derivatives is well-established as a source of inhibitors for these kinases. The general structural motif is common in many kinase inhibitors, suggesting the potential for derivatives of this compound to be active against these targets.

Beyond kinases, these derivatives have been investigated for their effects on other critical enzymes.

Dihydrofolate Reductase (DHFR) and Thymidylate Synthase (TS): DHFR and TS are key enzymes in the folate pathway, essential for DNA synthesis, making them established targets for anticancer drugs. nih.govuniprot.org A series of 5-substituted pyrido[2,3-d]pyrimidines, which are structurally related to the core molecule, were synthesized and evaluated for DHFR inhibition. nih.gov One compound, compound 11 , demonstrated the highest inhibitory activity with an IC50 of 6.5 µM, comparable to the reference drug methotrexate (B535133) (IC50 = 5.57 µM). nih.gov Compounds 13 and 14 from the same series also showed significant DHFR inhibition with IC50 values of 7.1 µM and 8.7 µM, respectively. nih.gov The bifunctional DHFR-TS is a validated target in various pathogens, and inhibitors often target the DHFR active site. rcsb.org

Indoleamine 2,3-dioxygenase (IDO1): There is no direct evidence in the provided search results to suggest that this compound derivatives have been specifically evaluated as inhibitors of IDO1.

Cell-Based Assays for Cellular Response

The enzymatic inhibitory activities of these compounds translate into significant effects at the cellular level, primarily manifesting as antiproliferative action and the induction of cell death.

Derivatives of this compound have demonstrated broad-spectrum antiproliferative activity against a multitude of human cancer cell lines.

A series of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carbohydrazide derivatives showed high pan-cytotoxicity against different cancer cell lines while being significantly less toxic to normal cells. nih.gov

The PI3K/mTOR inhibitor 17f displayed good antiproliferative activity against a panel of seven cancer cell lines including PC-3, DU145 (prostate), MCF-7, BT474, SK-BR-3 (breast), U937 (lymphoma), and A431 (skin). nih.gov

The dual PI3K/mTOR inhibitor compound 7 showed good cellular growth inhibition with an IC50 of 10 nM against the HCT-116 colon cancer cell line. nih.goviu.edu

Novel 4-amino-thieno[2,3-d]pyrimidine-6-carboxylates, which include a pyridin-3-yl substituted derivative (compound 8 ), were tested against MCF-7 and MDA-MB-231 breast cancer cell lines. mdpi.com

A series of pyrido[2,3-d]pyrimidines exhibited potent antitumor activity against HePG2 (liver), MCF-7 (breast), PC3 (prostate), HCT-116 (colorectal), and HeLa (cervical) cancer cell lines. nih.gov

Amide derivatives of 5-[2-(4-methoxyphenyl)pyridin-3-yl]-1,3,4-thiadiazol-2-amine were evaluated for cytotoxicity against HeLa, HepG2, and PANC-1 (pancreatic) cell lines, with one derivative showing high cytotoxicity with IC50 values of 2.8 μM (HeLa) and 1.8 μM (PANC-1). researchgate.net

| Compound/Derivative Series | Cancer Cell Lines Tested | Observed Activity (IC50 values) | Reference |

|---|---|---|---|

| PI3K/mTOR inhibitor 17f | PC-3, DU145, MCF-7, BT474, SK-BR-3, U937, A431 | Good antiproliferative activity | nih.gov |

| PI3K/mTOR inhibitor 7 | HCT-116 | 10 nM | nih.goviu.edu |

| 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carbohydrazides | Various cancer cell lines | High pan-cytotoxicity | nih.gov |

| Pyrido[2,3-d]pyrimidines | HePG2, MCF-7, PC3, HCT-116, HeLa | High antitumor activity | nih.gov |

| Amide derivatives of 5-[2-(4-methoxyphenyl)pyridin-3-yl]-1,3,4-thiadiazol-2-amine | HeLa, HepG2, PANC-1 | IC50 of 2.8μM (HeLa) and 1.8 μM (PANC-1) for one derivative | researchgate.net |

In addition to halting proliferation, these compounds can actively trigger cell death through various programmed pathways.

Methuosis: A notable discovery is the ability of certain 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carbohydrazide derivatives to induce methuosis, a non-apoptotic form of cell death characterized by the accumulation of large cytoplasmic vacuoles derived from macropinosomes. nih.govnih.gov The derivative 12A was identified as a potent and selective methuosis inducer in cancer cells, with little effect on normal cells. nih.gov The mechanism involves the MAPK/JNK signaling pathway. nih.govtandfonline.com

Apoptosis: The induction of apoptosis is a more common mechanism of action for anticancer compounds. The pyrido[2,3-d]pyrimidine (B1209978) derivative, compound 11 , which inhibits DHFR, was found to induce apoptosis at the Pre-G phase and cause cell cycle arrest at the G2/M phase in MCF-7 breast cancer cells. nih.gov Other studies on related pyridine (B92270) derivatives also confirm the induction of apoptosis, often measured by analyzing the expression of proteins like Bax and Bcl-2. researchgate.netscispace.com

| Compound/Derivative Series | Cell Death Pathway | Mechanism/Observation | Cell Line | Reference |

|---|---|---|---|---|

| 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carbohydrazide (e.g., 12A) | Methuosis | Induces cytoplasmic vacuolization via activation of MAPK/JNK pathway. | HeLa, MDA-MB-231 | nih.govtandfonline.com |

| Pyrido[2,3-d]pyrimidine (e.g., compound 11) | Apoptosis | Induces apoptosis at Pre-G phase and cell cycle arrest at G2/M. | MCF-7 | nih.gov |

Modulation of Cell Cycle Progression (e.g., G1 Cell Cycle Arrest)

The ability to interfere with the cell cycle is a hallmark of many anti-cancer agents. Certain derivatives of the core pyridinyl-pyrimidine structure have demonstrated the capacity to modulate cell cycle progression, although the specific phase of arrest can vary depending on the exact chemical modifications.

For instance, a series of novel pyrido[2,3-d]pyrimidin-4(3H)-one derivatives were synthesized and evaluated for their anti-cancer properties. Within this series, compound 8a was found to be a potent inhibitor of both wild-type and mutant Epidermal Growth Factor Receptor (EGFR). Mechanistic studies in PC-3 prostate cancer cells revealed that compound 8a induced cell cycle arrest at the pre-G1 phase, which is indicative of apoptosis. nih.gov In a related study by the same research group, a pyrimidine-5-carbonitrile derivative, compound VII , was shown to arrest the cell cycle at the G2/M phase in several cancer cell lines, including HCT-116, HepG-2, and MCF-7. nih.gov While these findings highlight the potential of the broader pyridinyl-pyrimidine family to halt cell proliferation, specific examples focusing on a definitive G1 arrest for this compound derivatives are less commonly documented in the available literature. The observed effects in the pre-G1 and G2/M phases underscore the importance of specific structural features in determining the precise point of cell cycle intervention.

Antimicrobial Activities (e.g., against Bacterial and Fungal Strains)

Derivatives of this compound have shown notable promise as antimicrobial agents, exhibiting activity against a spectrum of both bacterial and fungal pathogens.

In one study, a series of pyrimidin-2-ol/thiol/amine analogues were synthesized and evaluated for their in vitro antimicrobial potential using a tube dilution method. nih.gov Several of these compounds displayed significant antibacterial and antifungal activities. The presence of electron-withdrawing groups, such as a nitro (NO₂) group on an associated benzylidene portion, was found to play an important role in enhancing the antimicrobial potential of the compounds. nih.gov Some of the synthesized derivatives were found to be more active than the standard drugs cefadroxil (B1668780) and fluconazole (B54011) against the tested strains. nih.gov The activity is often attributed to the interaction of these compounds with the microbial cell wall or membrane, leading to disruption and cell death. nih.gov

The table below summarizes the minimum inhibitory concentration (MIC) for selected pyrimidine derivatives against various microbial strains.

| Compound | Organism | MIC (µM/ml) | Reference |

| Compound 2 | S. aureus | 5.61 | nih.gov |

| Compound 5 | E. coli | 5.09 | nih.gov |

| Compound 11 | C. albicans | 6.01 | nih.gov |

| Compound 12 | A. niger | 6.01 | nih.gov |

This table is illustrative and based on data for pyrimidine analogues. Specific data for this compound was not detailed in the source.

Antioxidant Activity (e.g., DPPH Radical Scavenging)

Oxidative stress, caused by an imbalance of reactive oxygen species (ROS), is implicated in numerous diseases. Pyrimidine derivatives have been investigated for their ability to counteract this process through antioxidant activity. The most common in vitro method to evaluate this property is the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, which measures the capacity of a compound to donate a hydrogen atom and neutralize the stable DPPH free radical.

Multiple studies have demonstrated that pyrimidine-containing compounds possess significant antioxidant capabilities. For example, a series of 4,6-bisaryl-pyrimidin-2-amine derivatives were evaluated, and compounds containing electron-withdrawing groups like chloro (-Cl) and bromo (-Br) showed potent antioxidant activity compared to the standard, ascorbic acid. The antioxidant effect is often linked to the ability of the molecule, particularly those with N-H groups, to donate hydrogen, thereby scavenging free radicals. However, the activity can also be influenced by steric factors; bulky substituents on the pyrimidine ring may hinder access to the radical site, thereby limiting the observed scavenging ability.

The antioxidant potential of selected pyrimidine derivatives is presented below, expressed as the half-maximal inhibitory concentration (IC₅₀).

| Derivative Type | Compound | IC₅₀ (µg/mL) | Reference |

| Spiro pyrrolo[3,4-d]pyrimidine | Compound 11 | 33.0 | |

| Spiro pyrrolo[3,4-d]pyrimidine | Compound 6 | 94.04 | |

| Tetrahydroimidazo[1,2-α]pyrimidine | Compound 3a | 46.31 | |

| Standard | Ascorbic Acid | 4.08 |

This table presents data for various pyrimidine derivatives to illustrate the antioxidant potential of the chemical class.

Anti-fibrotic Activity (e.g., Inhibition of Collagen Expression in Hepatic Stellate Cells)

Liver fibrosis is a scarring process characterized by the excessive accumulation of extracellular matrix proteins, primarily collagen. A key event in liver fibrosis is the activation of hepatic stellate cells (HSCs), which transform into myofibroblast-like cells responsible for producing large amounts of collagen. Therefore, targeting HSC activation is a primary strategy for developing anti-fibrotic therapies.

A specific derivative, 4-chloro-N-[4-methyl-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)-phenyl]-benzamide (PAP19) , which is a derivative of the tyrosine kinase inhibitor imatinib (B729), has been identified as a compound with anti-fibrotic potential. Research has focused on delivering such therapeutic agents specifically to HSCs to enhance efficacy and reduce systemic toxicity. PAP19 has been used in studies aimed at targeted drug delivery to HSCs, where it functions to impair their proliferation and activation, thereby inhibiting the fibrogenic process. This suggests that the anti-fibrotic mechanism of this class of compounds is linked to the inhibition of critical signaling pathways, such as those mediated by tyrosine kinases, which are essential for HSC activation and proliferation.

Receptor Binding and Antagonism (e.g., A2B Adenosine (B11128) Receptor)

The adenosine A2B receptor, a G-protein coupled receptor, is implicated in various physiological and pathological processes, including inflammation and cancer, making it an attractive drug target. Several pyrimidin-2-amine derivatives have been developed and patented as potent and selective antagonists for the A2B adenosine receptor.

Studies on ligand-receptor interactions have provided insight into how these compounds bind. For instance, research on the human A2B receptor using site-directed mutagenesis has helped to identify key amino acid residues in the binding pocket. While nucleosidic agonists like adenosine interact significantly with residues such as Ser279, non-nucleosidic ligands, a class that includes aminopyrimidine derivatives, show different interaction patterns. The binding of xanthine-derived antagonists, for example, was found to be critically dependent on residues like Leu81 and Asn186. This detailed understanding of the binding modes is crucial for the rational design of new A2B receptor antagonists with improved selectivity and potency based on the 2-(pyridin-3-yl)pyrimidine (B13475178) scaffold.

Target Engagement Studies in Cellular Contexts

Confirming that a compound interacts with its intended molecular target within a living cell is a critical step in drug development. For derivatives of this compound, target engagement has been demonstrated in the context of anti-cancer activity through distinct mechanisms.

In one line of research, a series of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamide derivatives were designed as modulators of the orphan nuclear receptor Nur77. The lead compound, 8b , not only showed potent cytotoxicity against various cancer cell lines but also demonstrated excellent binding activity to Nur77. Further investigation confirmed that the compound's cytotoxic effect was directly linked to its target engagement, as it induced the translocation of Nur77 to the mitochondria, triggering Nur77-dependent apoptosis.

A separate study on 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carbohydrazide derivatives identified a different cellular mechanism. The derivative 12A was found to be a potent inducer of methuosis, a non-apoptotic form of cell death characterized by the formation of large, fluid-filled vacuoles derived from macropinosomes. This compound exhibited high cytotoxicity across a range of cancer cell lines while showing minimal toxicity to normal cells, demonstrating selective target engagement leading to a specific cell death phenotype.

Investigation of Molecular Mechanisms of Action

The diverse biological activities of this compound derivatives stem from their ability to interact with a variety of molecular targets, leading to the modulation of distinct cellular pathways.

Anti-cancer Mechanisms: The anti-cancer effects are multi-faceted. One key mechanism is the inhibition of protein kinases. For example, pyrido[2,3-d]pyrimidin-4(3H)-one derivatives act as potent inhibitors of EGFR, which disrupts downstream signaling, leading to cell cycle arrest (in the pre-G1 or G2/M phase) and apoptosis. nih.gov A second mechanism involves the direct binding to and modulation of the orphan nuclear receptor Nur77, triggering its translocation to mitochondria and initiating a caspase-independent apoptotic pathway. A third distinct anti-cancer mechanism is the induction of methuosis, a form of programmed cell death characterized by extensive cytoplasmic vacuolization, which is not dependent on apoptosis.

Antimicrobial Mechanism: The antimicrobial action of pyrimidine derivatives is often linked to their ability to disrupt the integrity of the microbial cell membrane or wall. nih.gov The presence of specific chemical groups, particularly electron-withdrawing moieties, appears to enhance this disruptive capability. nih.gov

Antioxidant Mechanism: The antioxidant properties are primarily based on the capacity of these molecules to act as radical scavengers. They can donate a hydrogen atom to neutralize highly reactive free radicals like DPPH, thus preventing oxidative damage to cellular components.

Anti-fibrotic Mechanism: In the context of liver fibrosis, the mechanism involves the targeted inhibition of key signaling enzymes within hepatic stellate cells. Derivatives like PAP19 function as tyrosine kinase inhibitors, blocking the signaling pathways that drive the activation and proliferation of these collagen-producing cells.

Receptor Antagonism: As antagonists of the A2B adenosine receptor, these compounds operate by competitively binding to the receptor's ligand-binding pocket. This prevents the natural ligand, adenosine, from binding and activating the receptor, thereby blocking its downstream signaling cascade, which is often involved in pro-inflammatory and cell proliferation pathways.

Analysis of Intracellular Signaling Pathway Modulation (e.g., MAPK/JNK Pathway, PI3K/mTOR Pathway)

Derivatives of this compound have been identified as potent modulators of critical intracellular signaling pathways, notably the PI3K/mTOR and MAPK/JNK pathways, which are often dysregulated in cancer. nih.govnih.govnih.gov The phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and survival. nih.govnih.gov

One prominent derivative, KRCA-0008, has been shown to be a potent ALK inhibitor that suppresses downstream signaling, including the Akt (a key component of the PI3K pathway) and ERK1/2 (a component of the MAPK pathway) signals. nih.gov This inhibitory action disrupts the proliferation and survival of cancer cells. nih.gov Similarly, other pyridopyrimidine derivatives have been developed as dual PI3K/mTOR inhibitors, effectively blocking the pathway at two crucial points. nih.govnih.gov For example, the compound PQR309, a brain-penetrant pan-class I PI3K/mTOR inhibitor, demonstrates this dual activity. acs.org Another derivative, NP506, was found to inhibit the activation of AKT in the PI3K/AKT pathway and also suppress ERK and JNK activation within the MAPK pathway. nih.gov This multi-pathway inhibition highlights the therapeutic potential of this class of compounds in cancers with an overactivated PI3K pathway. nih.gov

Studies on Organelle Involvement in Cellular Processes (e.g., Endoplasmic Reticulum Stress, Macropinosome Formation)

The mechanism of action for this compound derivatives extends to the involvement of cellular organelles. While direct studies on endoplasmic reticulum (ER) stress and macropinosome formation for this specific parent compound are not extensively detailed in the provided results, the broader class of kinase inhibitors to which these derivatives belong often induce such cellular responses.

Induction of ER stress is a known consequence of treatment with various anti-cancer agents that interfere with protein synthesis and folding, processes heavily reliant on ER function. Similarly, macropinocytosis is a cellular process that some cancer cells use for nutrient uptake, and its modulation can impact cell survival. Given that these derivatives trigger apoptosis and disrupt major signaling hubs like PI3K/mTOR, which are integrated with organelle function, it is plausible that they induce such stress responses as part of their cytotoxic mechanism. For instance, inhibiting the PI3K/mTOR pathway can lead to autophagy, a process deeply connected with both ER and lysosomal function. mdpi.com

Determination of Molecular Targets and Binding Modes

The efficacy of this compound derivatives stems from their ability to bind to and inhibit specific molecular targets, primarily protein kinases. nih.govnih.gov Through structure-activity relationship (SAR) studies and molecular modeling, researchers have elucidated how these compounds interact with the ATP-binding cleft of their target kinases. nih.govnih.gov

For instance, certain derivatives have been designed as dual inhibitors targeting both PI3K and mTOR. nih.govnih.gov The morpholine (B109124) group, a common feature in many PI3K inhibitors, is crucial for binding as its oxygen atom forms a key hydrogen bond with the hinge region of the kinase. acs.org Another derivative, KRCA-0008, is a potent inhibitor of Anaplastic Lymphoma Kinase (ALK). nih.gov Furthermore, derivatives have been specifically engineered to inhibit the T315I "gatekeeper" mutant of Bcr-Abl kinase, a mutation that confers resistance to many standard therapies. nih.govnih.gov These type II inhibitors are designed to bind to the inactive conformation of the kinase, occupying the ATP-binding site and an adjacent allosteric pocket, thereby overcoming resistance. nih.govnih.gov

Table 1: Molecular Targets of this compound and Related Derivatives

| Compound/Derivative Class | Molecular Target(s) | Key Findings |

| KRCA-0008 | Anaplastic Lymphoma Kinase (ALK) | Potently suppresses ALK activity and downstream signaling (STAT3, Akt, ERK1/2). nih.gov |

| Pyrido[3,2-d]pyrimidines | PI3Kα, mTOR | Designed as dual inhibitors with some derivatives showing IC50 values in the low nanomolar range for PI3Kα. nih.gov |

| GNF-7 (related scaffold) | Bcr-Abl (wild-type and T315I mutant) | A type-II inhibitor capable of potently inhibiting the drug-resistant T315I gatekeeper mutant. nih.gov |

| NP506 (related scaffold) | FGF, VEGF, and PDGF receptors | Inhibits tyrosine phosphorylation of multiple receptor tyrosine kinases. nih.gov |

| PQR309 (triazine-based) | Pan-class I PI3K, mTOR | A potent, brain-penetrant dual inhibitor of the PI3K/mTOR pathway. acs.org |

Activation of Apoptotic Caspases and DNA Fragmentation

A primary mechanism by which these compounds induce cell death is through the activation of apoptosis, a form of programmed cell death. nih.gov This process is characterized by a cascade of events, including the activation of caspases, which are proteases that execute the cell death program. researchgate.netnih.gov

Treatment with derivatives like KRCA-0008 has been shown to induce apoptosis in cancer cells. nih.gov The activation of the PI3K/mTOR pathway is known to suppress apoptosis; therefore, its inhibition by these compounds promotes it. nih.gov The apoptotic process involves the activation of initiator caspases, which in turn activate executioner caspases like caspase-3. researchgate.netnih.gov Activated caspase-3 is responsible for cleaving numerous cellular substrates, which leads to the morphological and biochemical hallmarks of apoptosis, including DNA fragmentation. researchgate.netnih.gov This fragmentation, often detected by TUNEL assays, is a definitive marker of the end-stage of apoptosis. nih.gov

Assessment of Mitochondrial Membrane Potential Changes

Mitochondria are central to the intrinsic pathway of apoptosis. A key event in this pathway is the permeabilization of the outer mitochondrial membrane, which leads to a decrease in the mitochondrial membrane potential (ΔΨm).

The inhibition of survival pathways like PI3K/Akt by this compound derivatives leads to the activation of pro-apoptotic proteins. These proteins can act on the mitochondria to cause the loss of membrane potential. This disruption results in the release of cytochrome c and other pro-apoptotic factors from the mitochondrial intermembrane space into the cytoplasm. The released cytochrome c then participates in the formation of the apoptosome, which activates the caspase cascade, ultimately leading to cell death. The loss of mitochondrial function is a critical step that can be distinguished from later apoptotic events like DNA fragmentation. researchgate.net

Structure Activity Relationship Sar and Structural Biology of 2 Pyridin 3 Yl Pyrimidin 5 Amine Derivatives

Elucidation of Key Structural Features Correlating with Biological Activity

The core scaffold of 2-(pyridin-3-yl)pyrimidin-5-amine is a key determinant of its biological activity. The arrangement of the pyridine (B92270) and pyrimidine (B1678525) rings, along with the positioning of the amino group, creates a specific three-dimensional structure that interacts with biological targets.

Key structural features that are often correlated with biological activity include:

The Pyridine and Pyrimidine Rings: These heterocyclic rings are fundamental for the molecule's interaction with target proteins. The nitrogen atoms within these rings can act as hydrogen bond acceptors, forming crucial interactions within the binding pockets of enzymes or receptors. nih.govacademie-sciences.frnih.gov

The 5-Amino Group: The primary amine at the 5-position of the pyrimidine ring is a critical functional group. It can act as a hydrogen bond donor and is often essential for the molecule's efficacy. mdpi.com Studies on related thieno[2,3-b]pyridines have shown that functionalization of the 3-amino group leads to a significant loss of activity, suggesting it must remain a primary amine for maximal effect. mdpi.com

The Linker between the Rings: The direct bond between the pyridine and pyrimidine rings provides a degree of rotational freedom, allowing the molecule to adopt different conformations to fit into a binding site.

Impact of Substituent Variations on Compound Potency and Selectivity

The potency and selectivity of this compound derivatives can be significantly altered by introducing various substituents at different positions on the pyridine and pyrimidine rings. nih.gov

Substitution on the Pyridine Ring: The position and nature of substituents on the pyridine ring can greatly influence activity. For example, in a series of 2-amino-3-(3,4,5-trimethoxyphenyl)pyridine derivatives, the introduction of different aryl groups at the 5-position of the pyridine ring resulted in a range of activities. acs.org Furthermore, the placement of nitrogen within the pyridine ring can also affect biological outcomes. acs.org

Substitution on the Pyrimidine Ring: Modifications to the pyrimidine ring are also critical. In a study of pyrimidine derivatives, it was found that the position of substituents greatly influences biological activities. nih.gov For instance, in a series of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives, an ionizable piperazine (B1678402) group on the pyridine ring led to excellent potency. acs.org

Halogenation: The introduction of halogen atoms, such as fluorine, can enhance antibacterial potency and broaden the spectrum of activity. acs.org For example, 2-(5-fluoropyrimidinyl)pyridazinone was identified as a potent antimicrobial derivative. acs.org

Table 1: Impact of Substituent Variations on Biological Activity

| Parent Compound | Substituent | Position | Observed Effect |

| This compound | 3,4,5-trimethoxyphenyl | 3-position of pyridine | Varied biological activity depending on other substitutions. acs.org |

| 2-Amino-5-bromo-3-iodopyridine | Arylboronic acid | 5-position of pyridine | Furnished target compounds with varying yields and likely activities. acs.org |

| Pyridazinone Core | Decyl and 2-methyl-2-pentene | C-5 position | Retained significant antimicrobial activity. acs.org |

| Pyridazinone Core | Cycloalkyl group | C-5 position | Unfavorable for antibacterial activity. acs.org |

Conformational Analysis and Investigation of Tautomeric Equilibria

The three-dimensional shape (conformation) and the potential for existing in different isomeric forms (tautomers) are critical aspects of the biological activity of this compound derivatives.

Conformational Analysis: The relative orientation of the pyridine and pyrimidine rings is a key conformational feature. Computational studies on related 2-amino-4,6-bis(2-pyridyl)-1,3,5-triazine have shown that different isomers can have varying stabilities and that the energy barriers for interconversion can be significant. academie-sciences.fr The conformation of a molecule determines how well it fits into the binding site of a target protein.

Ligand-Target Structural Studies (e.g., X-ray Crystallography of Protein-Ligand Co-crystals)

X-ray crystallography provides high-resolution, three-dimensional structures of molecules and their complexes with proteins. This technique is invaluable for understanding the precise interactions between a ligand, such as a this compound derivative, and its biological target. nih.gov

Binding Mode Determination: Co-crystal structures reveal the exact orientation and conformation of the ligand within the protein's binding site. For example, in a study of κB kinase β, X-ray crystallography identified a critical error in the initial structural model of a bound aminopyrimidine ligand, highlighting the importance of accurate structural data. nih.gov

Rational Drug Design: By visualizing the interactions, such as hydrogen bonds and hydrophobic contacts, researchers can rationally design new derivatives with improved affinity and selectivity. nih.gov For example, the crystal structure of a copper(II) complex with tris-(pyridin-2-ylmethyl)amine revealed a distorted trigonal-bipyramidal geometry, providing insights into its coordination chemistry. nih.gov These structural studies are a cornerstone of modern drug discovery. nih.gov

Pharmacophore Generation and Mapping

A pharmacophore is an abstract representation of the key molecular features that are necessary for biological activity. Pharmacophore models for this compound derivatives can be generated based on SAR data and structural information.

Identifying Key Features: Pharmacophore models typically include features such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers. For this compound derivatives, key pharmacophoric features would likely include the nitrogen atoms of the pyridine and pyrimidine rings as hydrogen bond acceptors and the 5-amino group as a hydrogen bond donor. rsc.orgresearchgate.net

Guiding Drug Discovery: These models serve as a 3D query to search for new compounds with similar features in chemical databases. nih.gov They can also be used to guide the design of new derivatives with optimized interactions with the target. For instance, a pharmacophore model for pyridine-3-carbonitriles identified key features for vasorelaxant activity. rsc.org Similarly, a study on pyrido[2,3-d]pyrimidines used pharmacophore mapping to design novel inhibitors of human thymidylate synthase. nih.gov

Computational Chemistry and in Silico Approaches for 2 Pyridin 3 Yl Pyrimidin 5 Amine Research

Molecular Docking Simulations for Ligand-Receptor Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). This method is fundamental in rational drug design for predicting the binding affinity and mode of action of a compound like 2-(Pyridin-3-YL)pyrimidin-5-amine.

While specific docking studies for this compound are not extensively published, research on analogous pyridinyl-pyrimidine scaffolds demonstrates their potential as inhibitors of various protein kinases. In such studies, the compound is computationally placed into the active site of a target protein, for which a crystal structure is available in a database like the Protein Data Bank (PDB). The simulation then explores various binding poses and scores them based on a force field, which estimates the binding energy.

Key interactions typically observed for this class of compounds include:

Hydrogen Bonding: The amine group on the pyrimidine (B1678525) ring and the nitrogen atoms within both the pyrimidine and pyridine (B92270) rings can act as hydrogen bond donors and acceptors, respectively. These interactions with amino acid residues in the protein's active site (e.g., with the hinge region of a kinase) are often critical for binding.

π-π Stacking: The aromatic nature of both the pyridine and pyrimidine rings allows for favorable stacking interactions with aromatic residues in the binding pocket, such as phenylalanine, tyrosine, or tryptophan.

Hydrophobic Interactions: The carbon backbone of the molecule can form van der Waals interactions with nonpolar residues in the active site.

The results from docking simulations are typically presented in a table that summarizes the predicted binding affinity (often as a docking score in kcal/mol) and the specific amino acid residues involved in the interactions. For example, studies on similar pyrimidine derivatives targeting enzymes like Epidermal Growth Factor Receptor (EGFR) kinase highlight the importance of the pyrimidine ring in occupying the adenine (B156593) binding pocket. researchgate.net

Table 1: Representative Data from Molecular Docking of a Pyridinyl-Pyrimidine Scaffold

| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| Protein Kinase X | -8.5 | Met793 | Hydrogen Bond |

| Leu718 | Hydrophobic | ||

| Phe856 | π-π Stacking | ||

| Protein Kinase Y | -7.9 | Asp810 | Hydrogen Bond |

| Val726 | Hydrophobic |

This table is illustrative and based on typical findings for the pyridinyl-pyrimidine scaffold.

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Studies)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure and intrinsic properties of a molecule from first principles. rsc.org For this compound, DFT studies are crucial for understanding its geometry, reactivity, and spectroscopic properties. These calculations solve approximations of the Schrödinger equation to determine the electron density distribution and energy of the molecule.

A typical DFT study begins with geometry optimization, where the calculation finds the lowest energy arrangement of the atoms, corresponding to the most stable three-dimensional structure of the molecule. From this optimized geometry, a wealth of information can be derived. earthlinepublishers.com

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical parameter for describing a molecule's chemical reactivity and kinetic stability. chemicalbook.comnih.gov

A large HOMO-LUMO gap implies high stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. chemicalbook.com

A small HOMO-LUMO gap suggests the molecule is more reactive and can be more easily polarized.

For a molecule like this compound, DFT calculations would reveal how the electron density is distributed in these orbitals. Typically, the HOMO is located on the more electron-rich parts of the molecule, such as the aminopyrimidine moiety, while the LUMO may be distributed across the electron-deficient regions of the heterocyclic rings. Calculations on individual pyridine and pyrimidine rings show characteristic HOMO and LUMO energy levels that are modified upon their combination and substitution in the final compound. sigmaaldrich.comnih.gov The HOMO-LUMO gap is a key descriptor in predicting how the molecule will participate in chemical reactions.

The single bond connecting the pyridine and pyrimidine rings in this compound allows for rotation, leading to different spatial arrangements known as conformations. A computational analysis of the conformational energy landscape is performed to identify the most stable conformers (energy minima) and the energy barriers required for rotation between them. google.com

This analysis is typically done by systematically rotating the dihedral angle between the two rings and calculating the energy at each step using DFT. The resulting plot of energy versus dihedral angle shows the low-energy, stable conformations and the high-energy transition states. Studies on similar bi-aryl heterocyclic systems have shown that planar or near-planar conformations are often the most stable due to favorable electronic conjugation between the rings. However, steric hindrance between hydrogen atoms on the rings can lead to a slightly twisted lowest-energy conformation. google.com Understanding these preferences is vital, as the conformation of the molecule often dictates how it fits into a receptor's binding site.

Tautomers are structural isomers of a compound that readily interconvert, most commonly through the migration of a proton. This compound can theoretically exist in different tautomeric forms, primarily the amino form (with an -NH2 group) and the imino form (with a C=NH double bond and a proton relocated to a ring nitrogen).

It is crucial to know which tautomer is the most stable under physiological conditions, as this affects the molecule's hydrogen bonding pattern and, consequently, its biological activity. Quantum chemical calculations, especially DFT, are the standard method for predicting tautomeric preferences. researchgate.net The relative energies of all possible tautomers are calculated in both the gas phase and in a solvent continuum model (like water) to determine their relative stabilities. bldpharm.com For most aminopyrimidines and aminopyridines, the amino tautomer is found to be significantly more stable than the corresponding imino forms, and it is expected that this compound would follow this trend.

Molecular Dynamics Simulations for Binding Dynamics and Stability

While molecular docking provides a static snapshot of a potential binding pose, Molecular Dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time. An MD simulation calculates the forces between all atoms in the system and uses them to predict their motions, providing a movie-like trajectory of the complex. google.com

Starting from a promising pose obtained from molecular docking, an MD simulation is run for tens to hundreds of nanoseconds. The stability of the this compound-protein complex is assessed by analyzing several parameters:

Root Mean Square Deviation (RMSD): Measures the average deviation of the ligand and protein backbone atoms from their initial positions. A stable, low-fluctuation RMSD suggests the ligand remains securely in the binding pocket.

Root Mean Square Fluctuation (RMSF): Shows the fluctuation of individual amino acid residues, highlighting which parts of the protein are flexible and which are stabilized by the ligand's presence.

Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds between the ligand and receptor over the simulation time, confirming the stability of key interactions.

These simulations provide a more realistic assessment of binding stability and can reveal subtle conformational changes that are not apparent from static docking.

In Silico Absorption, Distribution, Metabolism, and Excretion (ADME) Prediction

For a compound to be a viable drug candidate, it must have favorable pharmacokinetic properties, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion). In silico tools can predict these properties based on the molecule's structure, offering an early warning of potential liabilities.

Various computational models, many based on quantitative structure-property relationships (QSPR), are used to estimate key ADME parameters for this compound. These predictions help guide chemical modifications to improve the compound's drug-like profile. researchgate.net

Table 2: Representative In Silico ADME Predictions for a Pyridinyl-Pyrimidine Scaffold

| Property | Predicted Value | Significance |

|---|---|---|

| Molecular Weight ( g/mol ) | 172.19 | Conforms to Lipinski's Rule (<500) |

| LogP (Lipophilicity) | ~1.5 - 2.5 | Indicates good balance of solubility and permeability |

| H-Bond Donors | 1 | Conforms to Lipinski's Rule (≤5) |

| H-Bond Acceptors | 4 | Conforms to Lipinski's Rule (≤10) |

| Topological Polar Surface Area (TPSA) | ~70-80 Ų | Suggests good potential for oral absorption and cell permeability (<140 Ų) |

| Aqueous Solubility (logS) | Moderate | Important for absorption and formulation |

This table is illustrative and based on typical predictions for this class of compounds. Actual values are calculated using specific software (e.g., QikProp, SwissADME).

Virtual Screening for Novel Scaffolds and Lead Identification

Virtual screening has emerged as a powerful computational strategy in drug discovery, enabling the rapid and cost-effective identification of promising lead compounds from large chemical libraries. This in silico technique simulates the binding of small molecules to a biological target, typically a protein, to predict their potential biological activity. For the chemical scaffold 2-(pyridin-3-yl)pyrimidine (B13475178) and its analogs, virtual screening plays a crucial role in exploring the vast chemical space to discover novel derivatives with desired therapeutic effects. The process generally involves the creation of a library of virtual compounds, which are then docked into the active site of a target protein. The resulting binding poses are scored based on various parameters, such as binding energy and intermolecular interactions, to rank the compounds and select the most promising candidates for further experimental validation.

Identification of Novel Inhibitors through Virtual Screening

The pyridinyl-pyrimidine scaffold is a common feature in many biologically active molecules, making it an attractive starting point for virtual screening campaigns aimed at discovering new drugs. Researchers have successfully employed virtual screening to identify novel inhibitors for a range of therapeutic targets by exploring libraries of compounds containing this core structure.

A notable example is the use of virtual screening to identify novel inhibitors of human thymidylate synthase (hTS), a key enzyme in DNA synthesis and a target for cancer therapy. nih.gov In one study, a database of pyrido[2,3-d]pyrimidine (B1209978) derivatives was virtually screened against the dUMP and folate binding sites of the hTS protein. nih.gov This computational approach led to the identification of four promising ligands (T36, T39, T40, and T13) that exhibited superior docking scores and interactions with the catalytic site compared to the standard drug, raltitrexed. nih.gov Molecular dynamics simulations further validated the stability of these compounds within the active site, highlighting their potential as selective hTS inhibitors. nih.gov

Similarly, molecular docking studies have been instrumental in identifying pyridinyl-pyrimidine candidates as potential inhibitors of cyclin-dependent kinase 5 (CDK-5), a target implicated in neurodegenerative diseases and cancer. researchgate.net In this research, pyrazolone (B3327878) and cyanoethanohydrazone derivatives bearing the pyridinyl-pyrimidine moiety were docked into the active site of CDK-5. researchgate.net The compounds exhibited strong binding affinities, with binding energies comparable to that of the co-crystallized ligand, suggesting their potential as potent CDK-5 inhibitors. researchgate.net

The following table summarizes the findings of virtual screening studies on pyridinyl-pyrimidine-related scaffolds.

| Target Enzyme | Identified Lead Compounds/Derivatives | Key In Silico Findings | Reference |

| Human Thymidylate Synthase (hTS) | T36, T39, T40, T13 | Better docking scores and interactions with the catalytic sites than the standard drug, raltitrexed. | nih.gov |

| Cyclin-Dependent Kinase 5 (CDK-5) | Pyrazolone derivative 2, Cyanoethanohydrazone derivative 5 | Binding energies of -6.6320 kcal/mol and -6.5696 kcal/mol, respectively, indicating strong binding affinity. | researchgate.net |

| PI3Kα | Compound 17f (a 4-morpholine-quinazoline derivative) | High PI3Kα inhibition activity with an IC50 of 4.2 nM. | nih.gov |

| Receptor Tyrosine Kinase | Compound IIB (a pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivative) | Tenfold lower IC50 value (0.229 µM) against A549 lung cancer cell lines compared to imatinib (B729) (2.479 µM). | researchgate.net |

Lead Identification and Optimization

Beyond identifying novel scaffolds, virtual screening is a valuable tool for lead identification and optimization. By screening libraries of analogs based on a known active core, researchers can identify derivatives with improved potency, selectivity, and pharmacokinetic properties.

An innovative pre-competitive virtual screening collaboration was undertaken to explore an imidazo[1,2-a]pyridine (B132010) hit for the treatment of visceral leishmaniasis. nih.govscispace.com This large-scale in silico screening of proprietary pharmaceutical company libraries allowed for the rapid expansion of the initial hit chemotype. nih.govscispace.com The process not only validated the core structure but also led to the identification of new derivatives with improved antiparasitic activity and a better selectivity index. nih.govscispace.com This demonstrates the power of collaborative virtual screening in accelerating the hit-to-lead process.

In another study, a series of novel 7 or 8-substituted 4-morpholine-quinazoline derivatives were designed and synthesized as potential PI3K/mTOR inhibitors. nih.gov One compound, 17f, which contains a pyridin-3-yl moiety, emerged as a potent drug candidate with high PI3Kα inhibitory activity (IC50 = 4.2 nM) and significant antiproliferative effects against various cancer cell lines. nih.gov The study highlighted how computational design can guide the synthesis of highly active compounds.

Furthermore, research into novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives has shown significant promise in the development of anticancer agents. researchgate.net Computational studies, in conjunction with synthesis and biological evaluation, identified a derivative, compound IIB, with a tenfold lower IC50 value against A549 lung cancer cells compared to the established drug imatinib. researchgate.net

The table below presents a selection of lead compounds identified through computational and synthetic efforts involving the pyridinyl-pyrimidine scaffold.

| Compound/Derivative | Therapeutic Target/Application | Key Findings | Reference |

| Imidazo[1,2-a]pyridine series | Visceral leishmaniasis | Identification of compounds with improved antiparasitic activity and selectivity index through collaborative virtual screening. | nih.govscispace.com |

| 2-(5-fluoropyrimidinyl)pyridazinone 11 | Antibacterial (Klebsiella pneumoniae) | 64-fold more potent than the initial lead compound with a MIC of 2 μg/mL. | acs.org |

| Pyrimidine-based sulfonamide phenyl pharmacophore (Compound VII) | COX-2 inhibitor | 780-fold more potent than rofecoxib (B1684582) with an IC50 of 12.7 nM. | mdpi.com |

Therapeutic Potential and Future Research Directions for 2 Pyridin 3 Yl Pyrimidin 5 Amine Derivatives

Exploration of Therapeutic Potential in Specific Disease Areas

The versatility of the 2-(pyridin-3-yl)pyrimidin-5-amine core has been leveraged to synthesize derivatives with a wide spectrum of biological activities, from anticancer to anti-infective and anti-fibrotic.

Derivatives of the pyridopyrimidine class, to which this compound belongs, have shown significant promise in oncology. These compounds often function as kinase inhibitors, targeting enzymes crucial for cancer cell proliferation and survival. nih.gov For instance, some derivatives have been investigated as inhibitors of c-KIT, a receptor tyrosine kinase implicated in various cancers, including gastrointestinal stromal tumors (GIST). nih.gov Notably, certain 4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivatives have demonstrated nanomolar IC50 values against imatinib-resistant c-KIT mutations, highlighting their potential in overcoming drug resistance. nih.gov

The development of pyrazolo[3,4-d]pyrimidine-based tyrosine kinase inhibitors represents another key area of research. These compounds have been shown to reverse multidrug resistance in cancer cells, a major hurdle in chemotherapy. mdpi.com They achieve this by inhibiting P-glycoprotein (P-gp), a transporter protein that pumps chemotherapy drugs out of cancer cells. mdpi.com

Furthermore, pyridopyrimidine derivatives have been explored for their activity against a range of other cancer-related targets, including:

Cyclin-dependent kinases (CDKs): Palbociclib, a pyrido[2,3-d]pyrimidine (B1209978) derivative, is a CDK4/6 inhibitor approved for the treatment of certain types of breast cancer. nih.govmdpi.com

mTOR: Vistusertib and AZD8055 are examples of pyrido[2,3-d]pyrimidine derivatives that act as mTOR inhibitors, a key regulator of cell growth and metabolism. nih.gov

PI3K: Voxtalisib and Seletalisib are PI3K inhibitors from the pyridopyrimidine class that have been investigated in various cancer clinical trials. nih.govmdpi.com

EGFR: Some pyridothienopyrimidine derivatives have shown potent inhibitory activity against EGFR, a receptor tyrosine kinase often overexpressed in solid tumors. nih.gov

The table below summarizes some pyridopyrimidine derivatives and their oncological targets.

| Compound Name | Derivative Class | Target(s) | Indication(s) |

| Palbociclib | Pyrido[2,3-d]pyrimidine | CDK4/6 | Breast Cancer nih.govmdpi.com |

| Vistusertib | Pyrido[2,3-d]pyrimidine | mTOR | Various Cancers nih.gov |

| Voxtalisib | Pyrido[2,3-d]pyrimidine | PI3K/mTOR | Various Cancers nih.govmdpi.com |

| 4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivatives | Imidazopyridinyl-pyrimidine | c-KIT | Gastrointestinal Stromal Tumor (GIST) nih.gov |

| Pyrazolo[3,4-d]pyrimidine derivatives | Pyrazolopyrimidine | P-glycoprotein | Multidrug-Resistant Cancers mdpi.com |

| Pyridothienopyrimidine derivatives | Pyridothienopyrimidine | EGFR | Various Cancers nih.gov |

The this compound scaffold has also served as a foundation for the development of novel anti-infective agents.

Antibacterial and Antifungal Activity:

Several studies have highlighted the antimicrobial potential of pyridine (B92270) and pyrimidine (B1678525) derivatives. nih.govnih.gov For example, certain thieno[2,3-d]pyrimidinedione derivatives have demonstrated potent activity against multidrug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). nih.gov Similarly, some pyridothienopyrimidine derivatives have shown broad-spectrum antimicrobial activity. nih.gov

Research into 2-(pyrimidin-2-yl)-5-alkyl-pyridazin-3(2H)-one scaffolds, inspired by natural products, has identified compounds with significant antibacterial activity against Klebsiella pneumoniae. acs.org These compounds appear to work by disrupting the bacterial outer membrane. acs.org

The table below showcases the antimicrobial activity of selected pyrimidine derivatives.

| Derivative Class | Target Organism(s) | Mechanism of Action (if known) |

| Thieno[2,3-d]pyrimidinedione | Gram-positive bacteria (MRSA, VRE) | Not specified nih.gov |

| Pyridothienopyrimidine | Bacteria and Fungi | Not specified nih.gov |

| 2-(pyrimidin-2-yl)-5-alkyl-pyridazin-3(2H)-one | Klebsiella pneumoniae | Outer membrane disruption acs.org |

Antiviral Activity:

The development of non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV-1 has been a significant area of focus. arkat-usa.org Diarylpyrimidine (DAPY) derivatives, which feature a central pyrimidine ring, are a successful class of NNRTIs, with etravirine (B1671769) and rilpivirine (B1684574) being FDA-approved drugs. nih.gov Researchers have also designed and synthesized novel 2-(pyridin-3-yloxy)acetamide (B2556959) derivatives as potential anti-HIV-1 agents. nih.gov

Recent research has explored the anti-fibrotic potential of 2-(pyridin-2-yl) pyrimidine derivatives. mdpi.comnih.govresearchgate.net In one study, several synthesized compounds exhibited better anti-fibrotic activities than the approved drug Pirfenidone in a cell-based assay using hepatic stellate cells. mdpi.comnih.govresearchgate.net The most potent compounds, ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate, effectively inhibited the expression of collagen. mdpi.comnih.govresearchgate.net Another study demonstrated the anti-fibrotic and anti-inflammatory effects of a chromeno[2,3-b]pyridine derivative in corneal fibroblasts. nih.gov

Strategies for Rational Drug Design and Lead Optimization

The development of potent and selective drug candidates from the this compound scaffold relies heavily on rational drug design and lead optimization strategies. A key approach involves structure-based molecular hybridization, where structural features from different known active compounds are combined to create novel molecules with enhanced activity and improved pharmacokinetic properties. nih.gov

For instance, in the design of anti-HIV agents, a molecular hybridization strategy was employed to create novel 2-(pyridin-3-yloxy)acetamide derivatives. nih.gov Similarly, in the development of anti-fibrotic agents, a molecular hybridization approach was used to combine the pyrimidine scaffold with other structural fragments. mdpi.com

Lead optimization often involves systematic modifications of the lead compound to improve its potency, selectivity, and drug-like properties. This can include altering substituents on the pyridine and pyrimidine rings to explore structure-activity relationships (SARs). nih.govnih.gov For example, in the optimization of thieno[2,3-d]pyrimidinedione antibacterial agents, various substitutions were made to enhance activity against Gram-positive pathogens. nih.gov

Investigation of Synergistic Effects in Combination Therapies

The potential for this compound derivatives to act synergistically with other therapeutic agents is a promising area of research. Combination therapies can enhance efficacy, reduce the likelihood of drug resistance, and potentially lower required doses, thereby minimizing side effects. nih.gov

In oncology, for instance, a pyridopyrimidine derivative targeting the Mps1 kinase has shown promising synergy when combined with paclitaxel (B517696) for the treatment of triple-negative breast cancer. mdpi.com The use of pyrazolo[3,4-d]pyrimidines to inhibit P-gp and reverse multidrug resistance is another example of a synergistic approach, where these compounds enhance the efficacy of conventional chemotherapy drugs. mdpi.com

In the context of infectious diseases, checkerboard assays have been used to demonstrate the synergistic effects of 2-(pyrimidin-2-yl)-5-alkyl-pyridazin-3(2H)-one derivatives with the antibiotic kanamycin (B1662678) against K. pneumoniae. acs.org

Development of Novel Assay Systems and Preclinical Models

Advancing the therapeutic potential of this compound derivatives requires the development and utilization of robust assay systems and relevant preclinical models.

For evaluating anti-fibrotic activity, researchers have employed in vitro models using immortalized rat hepatic stellate cells (HSC-T6). mdpi.comnih.govresearchgate.net The effectiveness of compounds is assessed through various assays, including Picro-Sirius red staining for collagen deposition, hydroxyproline (B1673980) assays, and ELISA for the detection of collagen type I alpha 1 (COL1A1) protein expression. mdpi.comnih.govresearchgate.net

In the field of oncology, a wide array of preclinical models are utilized. These include in vitro cytotoxicity assays against various cancer cell lines, such as those for breast cancer (MCF-7) and liver cancer (HepG-2). nih.gov Kinase inhibition assays are crucial for determining the specific molecular targets of these compounds. nih.govnih.govnih.gov For investigating multidrug resistance, cell lines overexpressing P-gp are employed. mdpi.com

The development of novel assay systems, such as those for high-throughput screening of large compound libraries, will be instrumental in identifying new lead compounds. Furthermore, the use of more complex preclinical models, including patient-derived xenografts (PDXs) and genetically engineered mouse models (GEMMs), will provide a more accurate prediction of clinical efficacy.

Q & A

Q. Q1. What are the standard synthetic routes for preparing 2-(pyridin-3-yl)pyrimidin-5-amine, and how are intermediates purified?

The compound is typically synthesized via condensation reactions between pyridin-2-amine derivatives and aromatic aldehydes or cross-coupling reactions under catalytic conditions. For example, a palladium-catalyzed coupling (e.g., using Pd(PPh₃)₄) in a DME:H₂O solvent system at 150°C for 1 hour can yield pyrimidine-amine derivatives . Purification often involves column chromatography (e.g., silica gel with 0–30% ethyl acetate/hexane gradients) to isolate intermediates, followed by spectral characterization (¹H/¹³C NMR, LCMS) .

Q. Q2. What spectroscopic techniques are critical for confirming the structure of this compound?

Key techniques include:

- LCMS : To confirm molecular weight (e.g., observed m/z 254 [M+H]⁺) .

- NMR : ¹H NMR for aromatic proton integration and ¹³C NMR for carbon backbone analysis.

- Elemental analysis : To validate empirical formulas (e.g., C₁₁H₁₁N₃O for analogs) .

Advanced Synthesis and Optimization

Q. Q3. How can reaction conditions be optimized to improve yields of this compound derivatives?

Optimization strategies include:

- Catalyst selection : Pd(PPh₃)₄ for Suzuki-Miyaura couplings .

- Solvent systems : Polar aprotic solvents like DMF at 90°C enhance reaction rates .

- Temperature control : Elevated temperatures (150°C) for cross-coupling reactions .

Statistical tools like Design of Experiments (DoE) may further refine parameters such as stoichiometry and reaction time.

Q. Q4. What challenges arise in synthesizing halogenated analogs (e.g., chloro or fluoro derivatives), and how are they addressed?

Halogenation often requires precise control of reagents (e.g., thionyl chloride for chlorination) and inert conditions to avoid side reactions . Steric and electronic effects from substituents (e.g., trifluoromethyl groups) may necessitate modified catalysts or protecting group strategies .

Biological Activity and Computational Modeling

Q. Q5. How are QSAR models applied to predict the antibacterial activity of this compound derivatives?

Quantitative Structure-Activity Relationship (QSAR) studies use descriptors like Log P (lipophilicity) and SMR (steric molar refractivity) to correlate structural features with activity. MOE 2006.08 software is commonly employed, with regression models achieving high r² values (>0.85) for predicting bacterial inhibition .

Q. Q6. What computational methods are used to study binding interactions of this compound with biological targets?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations assess binding affinities to enzymes like dihydrofolate reductase. Key interactions include π-π stacking with pyridine rings and hydrogen bonding via the amine group .

Structural and Functional Analysis

Q. Q7. How do electronic effects of substituents (e.g., methoxy or trifluoromethyl groups) influence the compound’s reactivity?

Electron-withdrawing groups (e.g., -CF₃) reduce electron density on the pyrimidine ring, affecting nucleophilic substitution rates. Hammett constants (σ) and frontier molecular orbital (FMO) analysis quantify these effects .

Q. Q8. What structural analogs of this compound show enhanced pharmacokinetic properties?

Analogs with 5-(4-methoxyphenyl) or 3-chloro-5-methyl substitutions exhibit improved metabolic stability due to reduced CYP450-mediated oxidation. Bioavailability studies in murine models validate these findings .

Data Interpretation and Contradictions

Q. Q9. How should researchers resolve discrepancies in reported antibacterial activity data across studies?

Contradictions may arise from variations in bacterial strains, assay protocols (e.g., broth microdilution vs. disk diffusion), or compound purity. Meta-analyses using standardized MIC (Minimum Inhibitory Concentration) protocols and independent replication are recommended .

Q. Q10. Why do spectral data (e.g., NMR shifts) vary for the same compound in different solvents?

Solvent polarity (e.g., DMSO vs. CDCl₃) alters proton chemical shifts due to hydrogen bonding or ring-current effects. Referencing internal standards (e.g., TMS) and reporting solvent conditions explicitly mitigates misinterpretation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.